3-(3-Fluorophenyl)-2'-methylpropiophenone

CAS No.: 898788-65-3

Cat. No.: VC2301843

Molecular Formula: C16H15FO

Molecular Weight: 242.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898788-65-3 |

|---|---|

| Molecular Formula | C16H15FO |

| Molecular Weight | 242.29 g/mol |

| IUPAC Name | 3-(3-fluorophenyl)-1-(2-methylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C16H15FO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 |

| Standard InChI Key | IKLUUVRHSUQIKF-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)F |

| Canonical SMILES | CC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)F |

Introduction

Chemical Identity and Structure

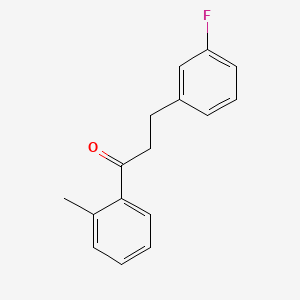

3-(3-Fluorophenyl)-2'-methylpropiophenone (CAS No. 898788-65-3) is an organic compound belonging to the class of propiophenones, characterized by a phenyl group attached to a carbonyl moiety. This particular compound features a 3-fluorophenyl group and a 2'-methyl substituent, creating a distinct molecular architecture with potential implications for biological interactions .

The molecular structure consists of a 2-methylphenyl ketone moiety connected to a 3-fluorophenyl group via a propane chain. The fluorine atom at the meta position of one phenyl ring and the methyl group at the ortho position of the other phenyl ring contribute to its unique chemical behavior and reactivity profile.

Table 1: Chemical Identity and Physical Properties

| Property | Value |

|---|---|

| CAS Number | 898788-65-3 |

| Molecular Formula | C₁₆H₁₅FO |

| Molecular Weight | 242.29 g/mol |

| IUPAC Name | 3-(3-fluorophenyl)-1-(2-methylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C16H15FO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3 |

| Standard InChIKey | YNIAJPZEFXMTJK-UHFFFAOYSA-N |

| Boiling Point (Predicted) | 366.5±30.0 °C |

| Density (Predicted) | 1.108±0.06 g/cm³ |

These physical and chemical properties highlight the compound's moderate molecular weight, which falls within the range favorable for potential drug development according to Lipinski's Rule of Five, suggesting possible pharmaceutical applications .

Synthesis Methods

The synthesis of 3-(3-Fluorophenyl)-2'-methylpropiophenone typically employs the Friedel-Crafts acylation reaction, a well-established method in organic chemistry for creating carbon-carbon bonds. This process utilizes 2-methylbenzoyl chloride and 3-fluorobenzene as starting materials, with a Lewis acid catalyst such as aluminum chloride under anhydrous conditions.

The general reaction scheme follows these key steps:

-

Activation of 2-methylbenzoyl chloride by the Lewis acid catalyst

-

Nucleophilic attack by 3-fluorobenzene

-

Formation of the ketone bond

-

Workup and purification to obtain the final product

This synthetic approach is preferred due to its relatively straightforward protocol and the availability of starting materials. The presence of the methyl group at the ortho position of one phenyl ring and the fluorine at the meta position of the other introduces specific electronic and steric effects that influence the reaction dynamics and yield.

Structural Comparisons with Related Compounds

Comparing 3-(3-Fluorophenyl)-2'-methylpropiophenone with structurally related compounds provides valuable insights into structure-activity relationships and how subtle structural variations might affect chemical and biological properties.

Table 2: Comparison with Related Fluorophenylpropiophenone Derivatives

| Compound | CAS Number | Molecular Formula | Key Structural Difference | Potential Impact on Properties |

|---|---|---|---|---|

| 3-(3-Fluorophenyl)-2'-methylpropiophenone | 898788-65-3 | C₁₆H₁₅FO | Methyl at 2' position | Possible steric effects near carbonyl group; altered reactivity |

| 3-(3-Fluorophenyl)-3'-methylpropiophenone | 898788-67-5 | C₁₆H₁₅FO | Methyl at 3' position | Different electronic distribution; modified interaction potential |

| 3-(3-Fluorophenyl)-4'-methylpropiophenone | 898788-69-7 | C₁₆H₁₅FO | Methyl at 4' position | Altered electronic effects; different lipophilicity profile |

The ortho-positioned methyl group in 3-(3-Fluorophenyl)-2'-methylpropiophenone likely creates a distinct steric environment around the carbonyl group compared to its 3' and 4' analogs. This positioning could significantly influence the compound's reactivity, binding affinity to biological targets, and physicochemical properties .

Studies on similar compounds, such as 2',4'-Dichloro-3-(4-fluorophenyl)propiophenone, have demonstrated antimicrobial and anticancer activities, suggesting that 3-(3-Fluorophenyl)-2'-methylpropiophenone may exhibit comparable properties with its own unique activity profile based on its specific substitution pattern.

Research Applications and Future Directions

3-(3-Fluorophenyl)-2'-methylpropiophenone holds potential for various research applications across multiple scientific disciplines:

-

Medicinal Chemistry: The compound serves as a valuable scaffold for developing bioactive molecules targeting specific diseases, particularly where fluorinated compounds have shown promise.

-

Chemical Biology: It can be used as a probe to study protein-ligand interactions and elucidate biological mechanisms.

-

Synthetic Chemistry: The compound represents an interesting intermediate for creating more complex molecular structures.

-

Structure-Activity Relationship Studies: Comparing its properties with those of structural analogs provides insights into how specific substitution patterns affect biological activity.

Future research directions might include:

-

Detailed investigation of its potential antimicrobial and anticancer properties

-

Exploration of its interactions with specific biological targets

-

Development of improved synthesis methods for higher yields and purity

-

Computational studies to predict its binding modes with various proteins

-

Design and synthesis of derivatives with enhanced biological activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume